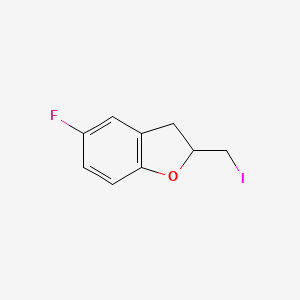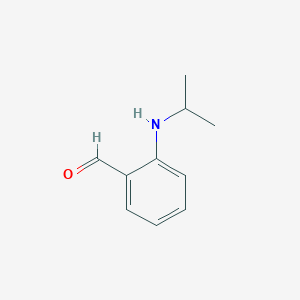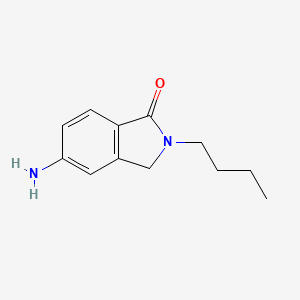
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are a group of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of an isoindolinone core with an amino group at the 5-position and a butyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2-butylbenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding isoindolinone. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindolinone derivatives.
科学研究应用
5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the isoindolinone core can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 5-Amino-2-methylisoindolin-1-one
- 5-Amino-2-ethylisoindolin-1-one
- 5-Amino-2-propylisoindolin-1-one
Comparison
Compared to its similar compounds, 5-AMINO-2-BUTYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has a longer alkyl chain at the 2-position, which can influence its hydrophobicity and binding affinity to biological targets. This unique structural feature may enhance its biological activity and make it a more potent compound in certain applications.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
5-amino-2-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-2-3-6-14-8-9-7-10(13)4-5-11(9)12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 |
InChI 键 |
HQCXEJCRNPPLQB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CC2=C(C1=O)C=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(Butylsulphonyl)amino]phenoxy]tetradecanoic acid](/img/structure/B8756913.png)
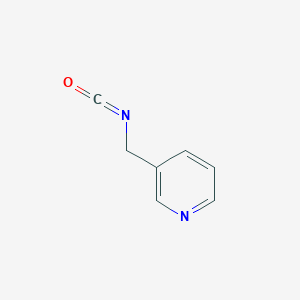
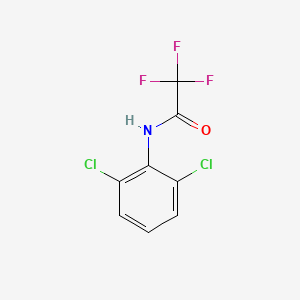
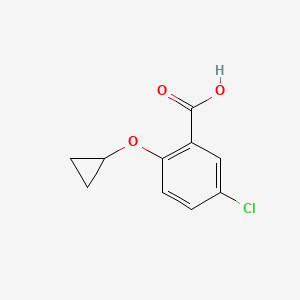
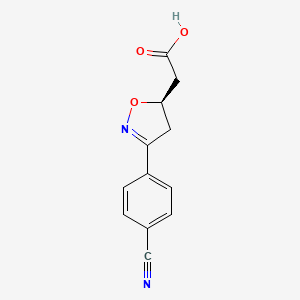
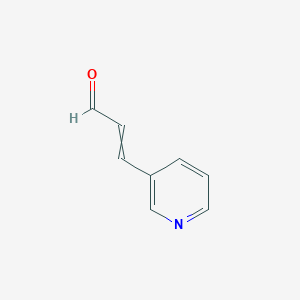
![Ethyl 2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetate](/img/structure/B8756952.png)
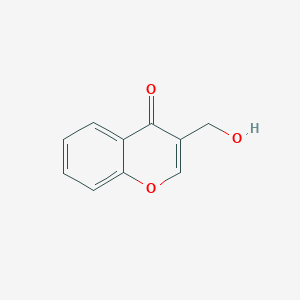
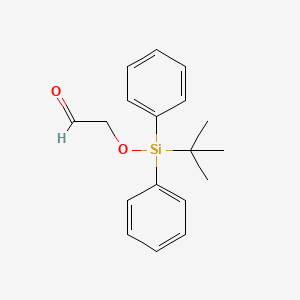
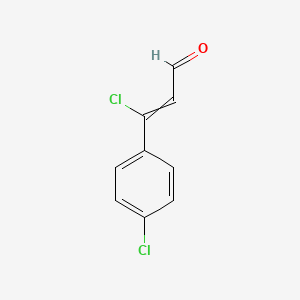
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8757001.png)
